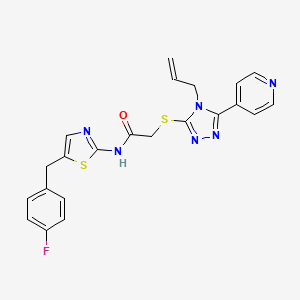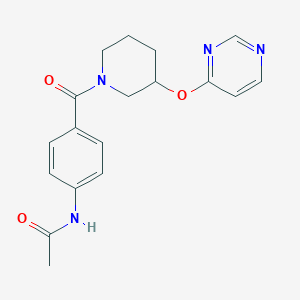![molecular formula C10H13ClFN3 B2872527 [3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride CAS No. 1185660-08-5](/img/structure/B2872527.png)
[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride: is a chemical compound with the molecular formula C10H13ClFN3 and a molecular weight of 229.68 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of biological activities . The presence of a fluorine atom in the benzimidazole ring enhances its chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluorine atom: The fluorination of the benzimidazole ring can be carried out using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the propylamine group: This step involves the alkylation of the benzimidazole ring with a suitable propylamine derivative under basic conditions.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Pharmaceuticals: The compound is being investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry:
Mécanisme D'action
The mechanism of action of [3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to the modulation of specific biochemical pathways . This can result in various biological effects, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
- [3-(5-chloro-1H-benzimidazol-2-yl)propyl]amine hydrochloride
- [3-(5-bromo-1H-benzimidazol-2-yl)propyl]amine hydrochloride
- [3-(5-methyl-1H-benzimidazol-2-yl)propyl]amine hydrochloride
Uniqueness: The presence of the fluorine atom in [3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride imparts unique properties, such as increased chemical stability and enhanced biological activity compared to its chloro, bromo, and methyl analogs . This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;/h3-4,6H,1-2,5,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCFMCCFTBFEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)



![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)
![3-(4-methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]-4H-chromen-4-one](/img/structure/B2872454.png)

![2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872457.png)
![5-(CYCLOHEXYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2872458.png)



